molecular formula C18H10BrNO2S B2867762 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one CAS No. 106578-11-4

6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2867762
CAS No.: 106578-11-4
M. Wt: 384.25
InChI Key: DBCLNKCCOYAIEY-UHFFFAOYSA-N
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Description

6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that combines a chromenone core with a thiazole ring and a bromine atom. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one can be achieved through a multi-step process. One common method involves the bromination of 3-acetyl-1H-isochromen-1-one to form 3-(2-bromoacetyl)-1H-isochromen-1-one. This intermediate is then reacted with thioamides in the presence of ethanol or isopropyl alcohol to form the desired thiazole ring .

Chemical Reactions Analysis

6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure.

    Cyclization Reactions: The thiazole ring can participate in cyclization reactions, forming new heterocyclic compounds.

Common reagents used in these reactions include bromine, thioamides, and various solvents such as ethanol and isopropyl alcohol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazole ring and chromenone core can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    3-(2-bromoacetyl)-1H-isochromen-1-one: This compound is an intermediate in the synthesis of the target compound and shares a similar structure.

    3-(2-R-thiazol-4-yl)-1H-isochromen-1-ones: These compounds have different substituents on the thiazole ring but share the same core structure.

The uniqueness of this compound lies in its specific combination of a bromine atom, a phenyl group, and a thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrNO2S/c19-13-6-7-16-12(8-13)9-14(18(21)22-16)15-10-23-17(20-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCLNKCCOYAIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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